molecular formula C8H8BF3O4S B7956168 [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid

[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B7956168
M. Wt: 268.02 g/mol
InChI Key: ROQDNHGSUXUHAX-UHFFFAOYSA-N
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Description

[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methanesulfonyl and trifluoromethyl groups. The unique electronic properties imparted by these substituents make it a valuable reagent in various chemical transformations.

Scientific Research Applications

Chemistry: In chemistry, [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid is extensively used in the synthesis of complex organic molecules through cross-coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a versatile reagent in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules and potential drug candidates. The trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds, making them suitable for pharmaceutical applications .

Industry: In the industrial sector, this compound is employed in the production of advanced materials, such as polymers and electronic components. Its unique electronic properties contribute to the development of materials with improved performance characteristics .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid offers unique advantages due to the presence of both methanesulfonyl and trifluoromethyl groups. These substituents enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

[3-methylsulfonyl-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4S/c1-17(15,16)7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQDNHGSUXUHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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